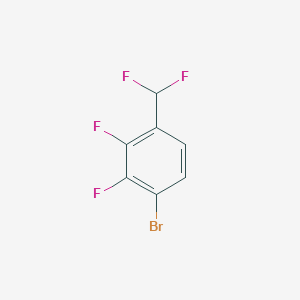

1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” is a laboratory chemical . It is also known as "4-Bromo-α,α-difluorotoluene" .

Synthesis Analysis

The synthesis of “1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” involves the use of Brettphos, Pd2dba3, and K2CO3. The mixture is flushed with nitrogen, then 1-bromo-4-(difluoromethyl)benzene and a mixture of ri-butanol: l,2-dimethoxyethane (9: 1) is added .

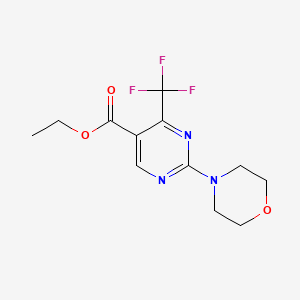

Molecular Structure Analysis

The empirical formula of “1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” is C7H5BrF2 . The molecular weight is 207.02 . The SMILES string representation is FC(F)c1ccc(Br)cc1 .

Physical And Chemical Properties Analysis

“1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” is a liquid . It has a refractive index of 1.514 and a density of 1.604 g/mL at 25 °C .

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Methods

Research demonstrates the development of efficient methods for synthesizing derivatives of dibromobenzenes, which are crucial for various organic transformations. For instance, Diemer, Leroux, and Colobert (2011) outlined complementary methods for accessing synthetically valuable 1,2-Dibromobenzenes, highlighting the importance of derivatives like 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene in organic chemistry due to their role as precursors in reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Photodissociation Studies

Studies on the photodissociation of bromofluorobenzenes, such as the work by Borg (2007), provide insights into the behavior of fluorinated benzene derivatives under UV light. These findings are relevant for understanding the chemical properties and reactivity of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene under similar conditions (Borg, 2007).

Organometallic Chemistry

Research by Heiss and Schlosser (2003) on the functionalization of 1,2,3-trifluorobenzene and its bromo derivatives showcases the versatility of organometallic methods in regioselectively modifying fluorobenzene derivatives, which is applicable to the synthesis and manipulation of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene (Heiss & Schlosser, 2003).

Advanced Synthesis Techniques

The exploration of new synthetic techniques, such as the work on ring expansion to produce complex organometallic structures by Agou et al. (2015), underscores the potential for creating novel compounds from brominated and fluorinated precursors, suggesting avenues for the use of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene in the synthesis of complex molecules (Agou et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Eigenschaften

IUPAC Name |

1-bromo-4-(difluoromethyl)-2,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFQARMMKXNFFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2993868.png)